molecular formula C29H52O B1496120 24-Ethylepicoprostanol

24-Ethylepicoprostanol

Cat. No.: B1496120
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-RFCGSYLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Ethylepicoprostanol is a 5β-stanol derived from the microbial reduction of sitosterol (a C29 phytosterol) in mammalian digestive systems. It is a fecal biomarker used to distinguish herbivore inputs in environmental and archaeological studies due to its prevalence in herbivore feces . Its structure includes a 24-ethyl group on the side chain and a 5β-hydroxyl configuration, distinguishing it from cholesterol-derived stanols (C27) like coprostanol and epicoprostanol. This compound is critical for identifying fecal contamination sources and reconstructing paleoenvironments .

Properties

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25?,26+,27+,28+,29-/m1/s1

InChI Key

LGJMUZUPVCAVPU-RFCGSYLUSA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Ethylepicoprostanol typically involves multiple steps, including cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions among 24-ethylepicoprostanol and related 5β-stanols:

Compound Parent Sterol Carbon Chain (C) Key Functional Groups Dominant Source Diagnostic Role
24-Ethylepicoprostanol Sitosterol C29 5β-OH, 24-ethyl Herbivores (e.g., cattle, reindeer) Herbivore fecal biomarker
24-Ethylcoprostanol Sitosterol C29 5β-OH, 24-ethyl Herbivores Paired with 24-ethylepicoprostanol for herbivore identification
Coprostanol Cholesterol C27 5β-OH Omnivores (humans, dogs) Omnivore/human fecal biomarker
Epicoprostanol Cholesterol C27 5β-OH (epimer) Omnivores Supports coprostanol ratios for diet differentiation
5β-Campestanol Campesterol C28 5β-OH Mixed sources Minor biomarker; less species-specific

Diagnostic Ratios and Species Discrimination

Studies utilize ratios of these compounds to distinguish fecal sources:

  • R1 = Coprostanol / (Coprostanol + 24-Ethylcoprostanol): Herbivores: 0.38 < R1 < 0.73 Humans: R1 > 0.73
  • R2 = (Coprostanol + Epicoprostanol) / (24-Ethylcoprostanol + 24-Ethylepicoprostanol): Omnivores (humans/dogs): R2 > 1
  • R4 = (24-Ethylepicoprostanol / 24-Ethylcoprostanol) + (Epicoprostanol / Coprostanol): Horse-specific: 0.8 < R4 < 1.2

Key Findings :

  • 24-Ethylepicoprostanol and 24-ethylcoprostanol dominate herbivore feces, while coprostanol/epicoprostanol dominate omnivores .
  • Using only these four stanols (coprostanol, epicoprostanol, 24-ethylcoprostanol, 24-ethylepicoprostanol) in multivariate models (e.g., PCA/HCPC) fails to distinguish closely related species (e.g., horse vs. reindeer) or omnivores (human vs. dog) due to overlapping distributions .
  • Expanding analyses to 11 stanols improves specificity. For example, 24-ethylepicoprostanol contributes to distinguishing horse feces via R4 ratios, while additional compounds like 5β-campestanol refine cluster analyses .

Case Studies and Limitations

  • Saian Mountains Site: Soil samples attributed to herbivores (horse/reindeer) using R1–R4 ratios aligned with 24-ethylepicoprostanol dominance. However, PCA models relying on four stanols misclassified Saian8 as omnivore (R1 inconsistency) .
  • IAmal Peninsula Site: Discrepancies between R2 and R3 ratios highlighted the dependency of fecal attribution on selected compounds. For instance, R3 (cholestanol-inclusive) misclassified samples due to non-fecal sterol interference .

Research Implications

  • Multi-Compound Models: Reliance on 24-ethylepicoprostanol alone is insufficient for species-level identification. Combining it with additional stanols (e.g., 5β-epicampestanol, Δ22-stigmastanol) enhances accuracy .
  • Archaeological Applications: 24-Ethylepicoprostanol’s stability in sediments makes it invaluable for tracing ancient herbivore activity, though contextual data (e.g., site ecology) are critical to avoid misinterpretation .

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